molecular formula C27H25BrO2P+ B12822843 (4-Methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide

(4-Methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide

Cat. No.: B12822843
M. Wt: 492.4 g/mol
InChI Key: WUWDGVKUXDZLNU-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H24BrO2P. It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a benzyl moiety substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with (4-methoxycarbonylbenzyl) bromide. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium group.

    Reducing Agents: Reducing agents like sodium borohydride can reduce the phosphonium group.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides.

    Reduction Products: Reduction typically yields phosphines.

Scientific Research Applications

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and ylides.

    Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature.

    Medicine: Research into its potential as a drug delivery agent, particularly for targeting mitochondria, is ongoing.

    Industry: It finds use in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The phosphonium group can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The methoxycarbonyl group enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Carbomethoxybenzyl)triphenylphosphonium chloride
  • (4-Methoxycarbonylphenyl)methyl-triphenylphosphonium bromide
  • (Carbomethoxymethyl)triphenylphosphonium bromide

Uniqueness

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of the methoxycarbonyl group differentiates it from other phosphonium salts, making it particularly useful in applications requiring enhanced solubility and reactivity.

Properties

Molecular Formula

C27H25BrO2P+

Molecular Weight

492.4 g/mol

IUPAC Name

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

WUWDGVKUXDZLNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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